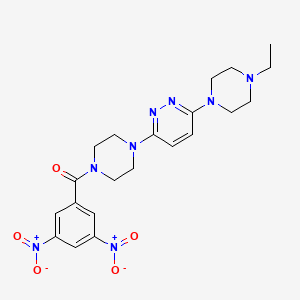
(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26N8O5 and its molecular weight is 470.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps. The initial step might include the nitration of benzene derivatives to introduce the nitro groups at the 3 and 5 positions. This is followed by coupling reactions to introduce the piperazinyl and pyridazinyl moieties, using reagents like 4-ethylpiperazine and pyridazine under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods: : For industrial-scale production, methods would focus on optimizing yields and reducing costs. This may involve the use of continuous flow reactors for nitration and coupling reactions, along with solvent recovery and recycling techniques to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: : (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various types of reactions including:
Oxidation: : Due to the presence of nitro groups, the compound can be susceptible to oxidative processes, potentially yielding different nitroso or hydroxyl derivatives.
Reduction: : The nitro groups can be reduced to amine groups using reagents like hydrogen gas in the presence of palladium on carbon or other catalytic systems.
Substitution: : The compound can undergo nucleophilic aromatic substitution reactions, especially in positions adjacent to the nitro groups.
Common Reagents and Conditions: : Reactions involving this compound often use reagents such as hydrazine, sodium borohydride, and various catalysts, typically under controlled temperature and pH conditions.
Major Products Formed: : The major products formed from these reactions could include amines, hydrazones, and substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is studied for its potential as a building block in organic synthesis, given its diverse functional groups which can be modified.
Biology: : In biological research, it might be used to explore its effects on cellular mechanisms and pathways.
Medicine: : Potential therapeutic applications could involve investigating its role as a pharmacophore in drug design, targeting specific receptors or enzymes.
Industry: : Industrial applications might include its use in developing novel materials with specific chemical properties.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects: : The exact mechanism would depend on its interaction with biological targets, but generally, compounds with similar structures might interact with cellular proteins, altering their function.
Molecular Targets and Pathways Involved: : Potential targets could include enzymes like kinases or proteases, or receptors such as G-protein coupled receptors, altering intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : Compared to other piperazine and pyridazine derivatives, (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone stands out due to its additional nitro groups which impart distinct electronic properties.
List of Similar Compounds: : Similar compounds might include (3,5-Dinitrophenyl)piperazine, pyridazinylpiperazine derivatives, and other nitrophenyl-substituted compounds.
Propriétés
IUPAC Name |
(3,5-dinitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O5/c1-2-24-5-7-25(8-6-24)19-3-4-20(23-22-19)26-9-11-27(12-10-26)21(30)16-13-17(28(31)32)15-18(14-16)29(33)34/h3-4,13-15H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMCRKGGLDDNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
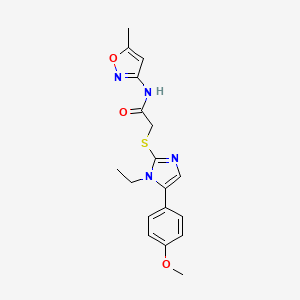
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)
![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)
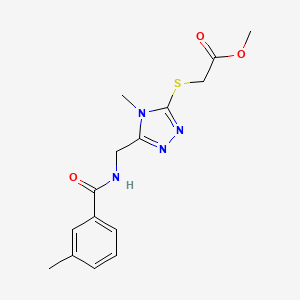
![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)
![N-(4-ETHOXYPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2481868.png)
![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)
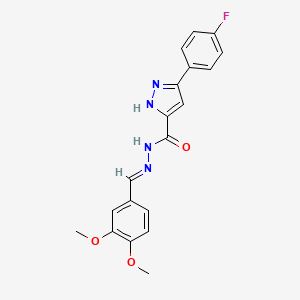
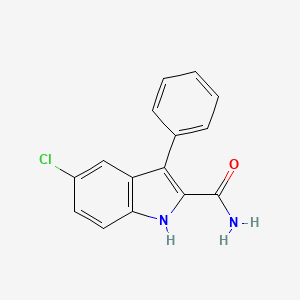
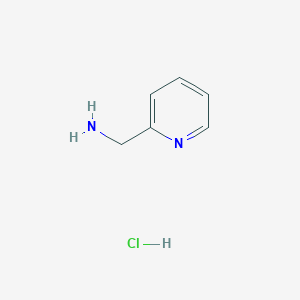
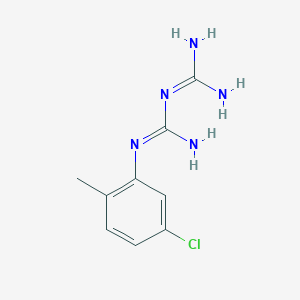
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one](/img/structure/B2481880.png)
